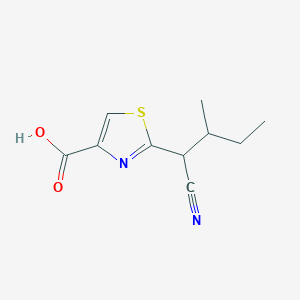
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, a related compound, is 1S/C9H9NO4/c11-6-4-7 (12)10-3-1-2-5 (10)8 (6)9 (13)14/h1-4H2, (H,13,14) . This might provide some insights into the structure of 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid.Physical and Chemical Properties Analysis
The physical form of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, a related compound, is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Compounds similar to 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, such as mesalazine or 5-aminosalicylic acid (5-ASA), have been extensively studied for their anti-inflammatory, anti-oxidant, and anti-cancer properties. Mesalazine, for instance, is used in treating inflammatory bowel diseases due to its anti-inflammatory and antioxidant effects. It has also shown potential in anti-cancer therapies, specifically in colorectal cancer prevention (Beiranvand, 2021).
Materials Science and Industrial Applications
In the realm of materials science, derivatives of compounds like this compound are explored for their utility in synthesizing polymers and functional materials. For example, levulinic acid, a biomass-derived compound, has been identified for its role in producing a variety of value-added chemicals and materials, suggesting that structurally similar compounds could serve in the synthesis of new polymers and materials with potential industrial applications (Zhang et al., 2021).
Biotechnological Routes
Biotechnological applications of carboxylic acids, including those structurally related to this compound, focus on their use as precursors for biorenewable chemicals. These compounds have shown promise in fermentative production using engineered microbes, which opens new avenues for their application in producing biorenewable fuels and chemicals. The inhibition effects of certain carboxylic acids on microbial growth also offer insights into microbial resistance mechanisms, which is crucial for optimizing biotechnological processes (Jarboe et al., 2013).
Safety and Hazards
The safety information for 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, a related compound, includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
7-ethoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-8-6-9(13)12-5-3-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDCWSQEDSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCC2=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)










